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Compound of Interest

Compound Name:
(S)-2-(Benzyloxy)-3-

hydroxypropanal

CAS No.: 129492-58-6

Cat. No.: B166032 Get Quote

Technical Overview: The Chiral C3 Scaffold
(S)-2-(Benzyloxy)-3-hydroxypropanal, commonly known as (-)-2-O-benzyl-L-glyceraldehyde,

is a pivotal chiral building block in the synthesis of complex natural products, including

carbohydrates, amino sugars, and polyols. Unlike its more common counterpart, 2,3-O-

isopropylideneglyceraldehyde (glyceraldehyde acetonide), this compound offers orthogonal

protection—leaving the primary alcohol (C3) free for selective functionalization while the

secondary alcohol (C2) is masked as a benzyl ether.

However, this utility comes with a significant analytical challenge: variability in reported optical

rotation values. This guide dissects the physicochemical behavior of the compound to provide a

validated benchmark for quality assessment.
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Property Specification

IUPAC Name (2S)-2-(Benzyloxy)-3-hydroxypropanal

Common Name (-)-2-O-Benzyl-L-glyceraldehyde

CAS Number
141666-89-5 (L-isomer specific) / 82320-56-1

(Generic)

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol

Stereochemistry
(S)-Configuration (derived from L-

Glyceraldehyde/L-Serine)

The Optical Rotation Conundrum
Researchers often encounter discrepancies in the optical rotation of (S)-2-(Benzyloxy)-3-
hydroxypropanal, with values ranging from

to

in literature. This is not necessarily due to enantiomeric impurity but rather a dynamic chemical
equilibrium.

The Oligomerization Equilibrium
Unlike acetonide-protected glyceraldehydes, which are relatively rigid, 2-O-benzyl-

glyceraldehyde possesses a free hydroxyl group and an aldehyde. In concentrated forms or

upon standing, it undergoes reversible dimerization and oligomerization (hemiacetal formation).

Freshly Distilled Oil: Exists primarily as the monomer.

Aged Sample: Forms a viscous oil or waxy solid (dimers/oligomers).[1]

Solution Behavior: In protic solvents (e.g., Ethanol), the oligomers slowly dissociate back to

the monomer until equilibrium is reached.
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For quality control, equilibrium values are the only reliable metric.

Measurement
Condition

Specific Rotation Concentration /
Solvent

Status

Equilibrium

(Recommended)
-33.2° c = 0.083, EtOH Benchmark Standard

Freshly Distilled
Variable (typically

higher magnitude)
Various Unreliable

Critical Insight: To verify optical purity, dissolve the sample in ethanol and allow it to stand at

room temperature for 6 days before measuring. This ensures the monomer-oligomer equilibrium

has stabilized [1].

Comparative Analysis: Selecting the Right Chiral
Synthon
When designing a synthesis, the choice between 2-O-Benzyl and other protected

glyceraldehydes dictates the strategy.

Table 1: Performance Comparison of C3-Synthons
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Feature
(S)-2-OBn-

Glyceraldehyde

(S)-2,3-O-

Isopropylidene-

Glyceraldehyde

(S)-Garner's

Aldehyde

Structure
Free primary OH,

Benzyl on C2

Cyclic Acetal

(Acetonide)

Oxazolidine (N-Boc,

N,O-acetonide)

Stability
Low (Oligomerizes

rapidly)

Moderate

(Polymerizes if neat)
High (Stable solid/oil)

Orthogonality

Excellent (C3 OH

ready for

oxidation/coupling)

Poor (Both OH groups

tied up)

Good (N and O

protected)

Racemization Risk
Moderate (Alpha-

proton acidic)

Moderate (Acid

sensitive)
Low (Rigid ring)

Primary Use

When C3

differentiation is

required early.[2]

General C3 source.
Amino acid synthesis.

[3][4]

Decision Logic for Researchers
Choose 2-OBn-Glyceraldehyde if: You need to immediately functionalize the primary alcohol

(e.g., Wittig reaction on aldehyde followed by oxidation of C3-OH) or if you require benzyl

protection for late-stage hydrogenolysis.

Avoid if: You need long-term storage of the starting material. It must be prepared fresh or

stored as a waxy oligomer.

Validated Synthetic Protocol
While synthesis from L-Serine is possible, it often suffers from racemization during the

diazotization/hydrolysis steps. The Periodate Cleavage of L-Threitol is the gold standard for

generating high-ee material.

Protocol: Periodate Cleavage of (+)-2-O-Benzyl-L-
Threitol
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Source: Adapted from Organic Syntheses [1].

Reagents:
(+)-2-O-Benzyl-L-threitol (Precursor)[1][5]

Sodium Metaperiodate (NaIO₄)

Phosphate Buffer (pH 7) or NaHCO₃ (for neutralization)

Dichloromethane (DCM)

Step-by-Step Workflow:
Preparation: Dissolve (+)-2-O-benzyl-L-threitol (1.0 eq) in water.

Cleavage: Add NaIO₄ (1.0 eq) in portions over 40 minutes with vigorous stirring. Maintain

temperature at 20°C.

Mechanism:[2][3][4][6][7][8] Oxidative cleavage of the C3-C4 vicinal diol.

Quenching: Stir for 2 hours. Adjust pH to 7.0 using solid K₂CO₃.

Note: Neutralization is critical to prevent acid-catalyzed racemization of the resulting

aldehyde.

Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄.

Concentration: Evaporate solvent at <30°C (bath temp).

Caution: Higher temperatures promote racemization and decomposition.

Purification: Kugelrohr distillation (0.025 mm Hg, 160°C oven temp) yields the product as a

colorless oil.

Self-Validating Check
Visual: Product should be a clear oil initially. If it turns cloudy immediately, moisture is

present.
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Polarimetry: Dissolve a small aliquot in EtOH. Measure immediately and again after 24h. A

shift in rotation confirms the identity (equilibration) and distinguishes it from non-equilibrating

impurities.

Visualizing the Science
Diagram 1: Synthesis & Stability Logic
This flowchart illustrates the production pathway and the critical equilibrium state affecting

analysis.

(+)-2-O-Benzyl-L-Threitol
(Stable Precursor)

NaIO4 Cleavage
(Water, 20°C)

Oxidation (S)-2-(Benzyloxy)-3-hydroxypropanal
(Monomer - Active Species)

Yields
Waxy Solid / Viscous Oil

(Oligomer/Dimer)
Standing (Fast)

Equilibrium Measurement
[α] = -33.2° (EtOH, 6 days)

In EtOH
Dissolution (Slow) In EtOH

Click to download full resolution via product page

Caption: Synthesis pathway from L-Threitol and the reversible monomer-oligomer equilibrium

that dictates analytical strategy.

Diagram 2: Comparative Decision Tree
Choosing the correct protecting group strategy.
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Start: Select C3 Chiral Synthon

Is C3-OH differentiation required immediately?

Is acid stability required?

No (Protected C3)

(S)-2-OBn-Glyceraldehyde
(Use Fresh/Equilibrate)

Yes (Free C3-OH)

(S)-2,3-O-Isopropylidene
(Standard)

No (Acid Labile)

(S)-Garner's Aldehyde
(Amino Acid Route)

Yes (Rigid/Stable)

Click to download full resolution via product page

Caption: Decision matrix for selecting between Benzyl, Acetonide, and Garner's aldehyde

based on synthetic needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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